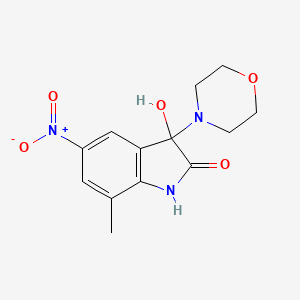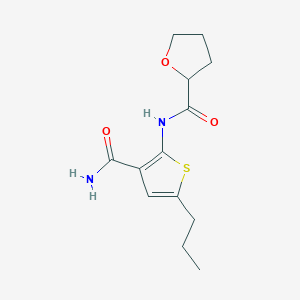![molecular formula C20H27N7O4 B1223372 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA](/img/structure/B1223372.png)
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with morpholine groups, linked to a phenylurea moiety through an ethoxy bridge. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
The synthesis of 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine. The resulting intermediate is then reacted with 2-chloroethanol to introduce the ethoxy group. Finally, the phenylurea moiety is attached through a nucleophilic substitution reaction with phenyl isocyanate under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the triazine ring or the phenylurea moiety.
Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazine and phenylurea derivatives .
Aplicaciones Científicas De Investigación
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The morpholine groups enhance the compound’s solubility and facilitate its transport across cell membranes. The phenylurea moiety can interact with enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA can be compared with other triazine-based compounds, such as:
2,4,6-Tris(4-morpholinyl)-1,3,5-triazine: Similar structure but lacks the phenylurea moiety, resulting in different reactivity and applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): A simpler triazine compound used in the production of resins and plastics.
4,4’-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]stilbene: Contains a stilbene group instead of phenylurea, used in optical brighteners and dyes.
Propiedades
Fórmula molecular |
C20H27N7O4 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
1-[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]ethyl]-3-phenylurea |
InChI |
InChI=1S/C20H27N7O4/c28-19(22-16-4-2-1-3-5-16)21-6-11-31-20-24-17(26-7-12-29-13-8-26)23-18(25-20)27-9-14-30-15-10-27/h1-5H,6-15H2,(H2,21,22,28) |
Clave InChI |
BRQNSFXYPFYKKF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)OCCNC(=O)NC3=CC=CC=C3)N4CCOCC4 |
SMILES canónico |
C1COCCN1C2=NC(=NC(=N2)OCCNC(=O)NC3=CC=CC=C3)N4CCOCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid](/img/structure/B1223289.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-fluorophenyl)sulfonylethylthio]-1H-1,2,4-triazol-5-one](/img/structure/B1223290.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-4-oxo-3H-thiopyran-6-yl)thio]acetamide](/img/structure/B1223291.png)

![N'-[2-(1-naphthalenyloxy)-1-oxoethyl]-2-oxolanecarbohydrazide](/img/structure/B1223294.png)
![2-[[(4-Chlorophenyl)thio]methyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B1223296.png)

![3-[5-(4-Fluorophenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1223298.png)
![2-(2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-yl)propanedioic acid diethyl ester](/img/structure/B1223299.png)
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]ethanone](/img/structure/B1223301.png)
![6-(4-Methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B1223303.png)
![1-(5-Bromo-2-thiophenyl)-2-[(5-methoxy-1-methyl-2-benzimidazolyl)thio]ethanone](/img/structure/B1223306.png)
![METHYL 3-[(2,2-DIPHENYLACETYL)AMINO]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXYLATE](/img/structure/B1223310.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1223314.png)
